Rubropunctatin

Description

Rubropunctatin has been reported in Monascus pilosus and Monascus purpureus with data available.

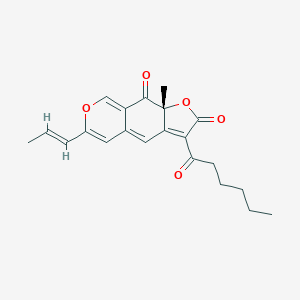

an antineoplastic pigment isolated from Monascus; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10-12H,4,6-7,9H2,1-3H3/b8-5+/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYDLFVUNXAMP-WKOQKXSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-67-0 | |

| Record name | Rubropunctatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Isolation of Rubropunctatin from Monascus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctatin, a prominent orange azaphilone pigment produced by fungi of the genus Monascus, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, immunosuppressive, antioxidative, and antitumor effects.[1][2] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and purification of rubropunctatin. Detailed experimental protocols, quantitative data, and visual representations of the biosynthetic pathway and experimental workflows are presented to facilitate further research and development of this promising natural compound.

Introduction

Monascus species, filamentous fungi traditionally used in the production of red yeast rice, are a rich source of secondary metabolites, including a class of polyketide pigments.[3][4] Among these, the orange pigments rubropunctatin and monascorubrin are key intermediates in the biosynthesis of the more complex red pigments.[5][6] Rubropunctatin's discovery is intrinsically linked to the scientific investigation of "red mold rice" and the characterization of its vibrant colorants.[1][2] This compound is a polyketide, a class of natural products known for their structural diversity and significant pharmacological activities.[7]

Physicochemical Properties of Rubropunctatin

A summary of the key physicochemical properties of rubropunctatin is provided in Table 1. This data is essential for its detection, isolation, and characterization.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₂O₅ | [7][8] |

| Molecular Weight | 354.4 g/mol | [7][8] |

| CAS Number | 514-67-0 | [7][8] |

| Appearance | Orange Pigment | [1][2] |

| Class | Azaphilone, Polyketide | [3][7] |

| IUPAC Name | (9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | [8] |

| SMILES | CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | [7] |

Biosynthesis of Rubropunctatin in Monascus Species

The biosynthesis of rubropunctatin is a complex process involving both the polyketide synthase (PKS) and fatty acid synthase (FAS) pathways.[3] The core azaphilone structure is synthesized via the PKS pathway, while the β-ketoacid side chain is derived from the FAS pathway.[3][9] Acetyl-CoA and malonyl-CoA serve as the primary building blocks for both pathways.[5] Key genes, such as MrpigA (encoding a PKS), are involved in the formation of the aromatic ring intermediate.[3]

Experimental Protocols

Fermentation of Monascus Species for Rubropunctatin Production

This protocol describes a general procedure for submerged fermentation to produce Monascus pigments. Optimization of parameters such as carbon and nitrogen sources, pH, and temperature may be required for specific strains.

Materials:

-

Monascus ruber or Monascus purpureus strain

-

Yeast Extract-Peptone-Dextrose (YEPD) agar

-

Fermentation medium (e.g., 20 g/L glucose, 5 g/L monosodium glutamate, 5 g/L K₂HPO₄, 5 g/L KH₂PO₄, 0.1 g/L CaCl₂, 0.5 g/L MgSO₄·7H₂O, 0.01 g/L FeSO₄·7H₂O, 0.01 g/L ZnSO₄·7H₂O, 0.03 g/L MnSO₄·H₂O in 1 L distilled water)[10]

-

Erlenmeyer flasks

-

Incubator shaker

Procedure:

-

Maintain the Monascus strain on YEPD agar slants at 4°C.[10]

-

Prepare a spore suspension by washing the surface of a mature slant with sterile water.

-

Inoculate a seed culture flask containing the fermentation medium with the spore suspension (e.g., 1 ml of 3.6 x 10⁵ spores/ml).[10]

-

Incubate the seed culture at 30°C for 2 days with agitation.

-

Transfer the seed culture to a larger production fermenter.

-

Incubate the production culture at 30°C for 7-11 days under static or agitated conditions.[10]

Extraction and Purification of Rubropunctatin

The following protocol outlines a common method for the extraction and purification of rubropunctatin from Monascus fermentation broth or biomass.

Materials:

-

Fermented Monascus culture

-

Ethanol (70%) or other suitable organic solvents (e.g., hexane, ethyl acetate)[11][12]

-

Hydrochloric acid (for pH adjustment)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., methanol, ethyl acetate, n-hexane)[11]

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column (optional, for high purity)[6]

Procedure:

-

Extraction:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Pack a silica gel column with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

-

Load the sample onto the column and elute with the solvent gradient.

-

Collect fractions and monitor by TLC to identify those containing rubropunctatin.[11]

-

-

Thin-Layer Chromatography (TLC):

-

Spot the fractions onto a silica gel TLC plate.

-

Develop the plate using a suitable solvent system (e.g., ethyl acetate:methanol, 13:7 v/v).[11]

-

Visualize the orange spot corresponding to rubropunctatin and calculate the Rf value.

-

-

Preparative HPLC (for high purity):

-

Pool the fractions containing rubropunctatin and concentrate them.

-

Inject the concentrated sample into a preparative HPLC system equipped with a C18 column.

-

Elute with a suitable mobile phase (e.g., a gradient of water and methanol) to obtain highly purified rubropunctatin.[14]

-

Quantitative Data on Production and Activity

The production of rubropunctatin can be influenced by fermentation conditions. Furthermore, its biological activity has been quantified in various assays.

Table 2: Production of Rubropunctatin under Different Conditions

| Monascus Strain | Fermentation Condition | Yield/Concentration | Reference |

| M. ruber M7 | Supplementation with 0.1% sodium acetate | 3.52-fold increase at day 16 | [5] |

| M. ruber M7 (ΔmrpigG mutant) | Standard fermentation | 57.7% of wild-type | [15] |

Table 3: Biological Activity of Rubropunctatin

| Activity | Cell Line/Assay | IC₅₀/Result | Reference |

| Cytotoxicity | BGC-823 (gastric carcinoma) | 12.57 µM (24 h) | [1] |

| Cytotoxicity | HeLa (cervical carcinoma) | 93.71 µM (in dark, 24 h) | [16][17] |

| Phototoxicity | HeLa (cervical carcinoma) | 24.02 µM (with light irradiation) | [16][17] |

| Antioxidant Activity | DPPH radical scavenging | 74.8% scavenging | [18] |

Conclusion

Rubropunctatin stands out as a Monascus-derived metabolite with significant potential for applications in the pharmaceutical and food industries. This guide provides a foundational understanding of its discovery, biosynthesis, and the practical aspects of its isolation and purification. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the full therapeutic and commercial potential of this intriguing natural product. Further research into optimizing fermentation processes and exploring its diverse biological activities is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 404 | BioChemPartner [m.biochempartner.com]

- 3. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Rubropunctatin | 514-67-0 | FR168812 | Biosynth [biosynth.com]

- 8. Rubropunctatin | C21H22O5 | CID 6452445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The biosynthesis of fungal metabolites. Part II. The β-oxo-lactone equivalents in rubropunctatin and monascorubrin - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. ejfs.journals.ekb.eg [ejfs.journals.ekb.eg]

- 11. researchgate.net [researchgate.net]

- 12. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Precursor-directed production of water-soluble red Monascus pigments with high thermal stability via azaphilic addition reaction-based semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Effects of mrpigG on Development and Secondary Metabolism of Monascus ruber M7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Monascus Pigment Rubropunctatin: A Potential Dual Agent for Cancer Chemotherapy and Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative evaluation of spray dried fungal pigments Monascorubrin and Rubropunctatin for application as natural food colorants in dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Molecular Architecture of Rubropunctatin: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Rubropunctatin, a polyketide natural product isolated from Monascus species. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed guide to the spectroscopic and analytical techniques that have been pivotal in defining the molecule's complex architecture.

Introduction

Rubropunctatin is a bioactive secondary metabolite known for its distinctive orange-red pigmentation and various pharmacological activities, including anticancer and antimicrobial properties. The elucidation of its chemical structure has been a cornerstone for understanding its biological function and for the potential development of novel therapeutic agents. This guide synthesizes the key experimental data and methodologies that have contributed to the definitive structural assignment of Rubropunctatin.

Physicochemical and Spectroscopic Data

The structural elucidation of Rubropunctatin has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. The collective data from these methods have established the molecular formula as C₂₁H₂₂O₅ and have provided the basis for its detailed structural assignment.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for Rubropunctatin

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Olefinic Proton |

| ~6.8 | d | 1H | Olefinic Proton |

| ~6.2 | s | 1H | Furan Proton |

| ~4.5 | q | 1H | Methine Proton |

| ~2.8 | t | 2H | Methylene Protons |

| ~1.6 | m | 4H | Methylene Protons |

| ~1.4 | s | 3H | Methyl Protons |

| ~1.0 | t | 3H | Methyl Protons |

| ~1.9 | d | 3H | Methyl Protons |

Table 2: Predicted ¹³C NMR Spectral Data for Rubropunctatin

| Chemical Shift (δ) ppm | Carbon Type |

| ~198 | C=O (Ketone) |

| ~170 | C=O (Lactone) |

| ~160 | C=C (Olefinic) |

| ~145 | C=C (Olefinic) |

| ~140 | C=C (Furan) |

| ~115 | C=C (Furan) |

| ~110 | C=C (Olefinic) |

| ~105 | C=C (Olefinic) |

| ~90 | Quaternary Carbon |

| ~80 | Methine Carbon |

| ~45 | Methylene Carbon |

| ~35 | Methylene Carbon |

| ~30 | Methylene Carbon |

| ~25 | Methylene Carbon |

| ~22 | Methyl Carbon |

| ~20 | Methyl Carbon |

| ~14 | Methyl Carbon |

Mass Spectrometry (MS)

Mass spectrometry has been crucial for determining the molecular weight of Rubropunctatin and for providing information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₁H₂₂O₅. The fragmentation pattern in electron ionization (EI-MS) is expected to show characteristic losses corresponding to the different functional groups present in the molecule.

Table 3: Expected Mass Spectrometry Fragmentation Data for Rubropunctatin

| m/z | Relative Intensity (%) | Proposed Fragment |

| 354 | Moderate | [M]⁺ (Molecular Ion) |

| 283 | High | [M - C₅H₁₁]⁺ |

| 255 | Moderate | [M - C₅H₁₁CO]⁺ |

| 187 | High | [C₁₁H₇O₃]⁺ |

Experimental Protocols

The structural elucidation of natural products like Rubropunctatin relies on a series of well-defined experimental procedures.

Isolation and Purification

Rubropunctatin is typically isolated from the fermentation broth of Monascus species. The process involves:

-

Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate or chloroform.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the different pigment components.

-

Crystallization: The fractions containing Rubropunctatin are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition. Electron ionization (EI) mass spectra are recorded to study the fragmentation pattern.

-

X-ray Crystallography: Single crystals of Rubropunctatin, if obtainable, are analyzed by X-ray diffraction. The diffraction data is used to solve the crystal structure and determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. To date, a publicly available Crystallographic Information File (CIF) for Rubropunctatin has not been identified.

Signaling Pathway Modulation: Induction of Apoptosis

Rubropunctatin has been shown to exert its cytotoxic effects on cancer cells by inducing apoptosis, or programmed cell death. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

The logical workflow for identifying this pathway is as follows:

Conclusion

The chemical structure of Rubropunctatin has been unequivocally established through a combination of classical chemical degradation and modern spectroscopic techniques. Its polyketide backbone, featuring a unique fused ring system, is responsible for its characteristic properties and biological activities. The understanding of its structure and its ability to induce apoptosis provides a solid foundation for further research into its therapeutic potential. This guide serves as a technical resource for scientists working on the discovery and development of natural product-based pharmaceuticals.

References

- 1. 722. The chemistry of fungi. Part XXXVII. The structure of rubropunctatin - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 722. The chemistry of fungi. Part XXXVII. The structure of rubropunctatin - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Spectroscopic Elucidation of Rubropunctatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctatin is a naturally occurring orange azaphilone pigment produced by several species of Monascus fungi, most notably Monascus purpureus.[1][2] This class of compounds has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of biological activities. Rubropunctatin, in particular, has demonstrated potent anti-inflammatory, immunosuppressive, antioxidative, and antitumor properties.[3][4] Its potential as a dual agent for cancer chemotherapy and phototherapy is an active area of research.[5] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for the development of potential therapeutic derivatives. This technical guide provides a comprehensive overview of the spectroscopic analysis of Rubropunctatin using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed data, experimental protocols, and insights into its biological signaling.

Spectroscopic Data

The structural elucidation of Rubropunctatin has been achieved through the application of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of Rubropunctatin are typically recorded in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[4] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for Rubropunctatin

| Atom Number | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | ~8.30 | s | - |

| H-4 | ~6.50 | s | - |

| H-5 | ~7.00 | d | ~16.0 |

| H-6 | ~6.20 | dq | ~16.0, 7.0 |

| H-7 | ~1.90 | d | ~7.0 |

| H-9 | ~6.10 | s | - |

| H-10 | ~1.55 | s | - |

| H-1' | ~2.95 | t | ~7.5 |

| H-2' | ~1.65 | m | - |

| H-3' | ~1.35 | m | - |

| H-4' | ~1.35 | m | - |

| H-5' | ~0.90 | t | ~7.0 |

Table 2: ¹³C NMR Spectroscopic Data for Rubropunctatin

| Atom Number | Chemical Shift (ppm) |

| C-1 | ~160.5 |

| C-3 | ~175.0 |

| C-4 | ~105.0 |

| C-4a | ~165.0 |

| C-5 | ~130.0 |

| C-6 | ~125.0 |

| C-7 | ~18.0 |

| C-8 | ~140.0 |

| C-8a | ~100.0 |

| C-9 | ~195.0 |

| C-9a | ~90.0 |

| C-10 | ~25.0 |

| C-1' | ~45.0 |

| C-2' | ~31.5 |

| C-3' | ~22.5 |

| C-4' | ~22.5 |

| C-5' | ~14.0 |

| C=O (side chain) | ~205.0 |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for determining the elemental composition and molecular weight of Rubropunctatin.

Table 3: Mass Spectrometry Data for Rubropunctatin

| Parameter | Value |

| Molecular Formula | C₂₁H₂₂O₅ |

| Molecular Weight | 354.40 g/mol |

| Exact Mass | 354.1467 |

| Ionization Mode | ESI-MS/MS |

| Observed [M+H]⁺ | m/z 355.1539 |

| Key Fragment Ions (m/z) | 283, 255, 227 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Rubropunctatin.

Sample Preparation

-

Isolation and Purification: Rubropunctatin is typically isolated from the mycelia of Monascus species grown on a suitable substrate like rice. The pigment is extracted using an organic solvent such as ethanol or methanol. The crude extract is then subjected to chromatographic purification techniques like column chromatography over silica gel or preparative high-performance liquid chromatography (HPLC) to obtain pure Rubropunctatin.

-

NMR Sample Preparation: Approximately 5-10 mg of purified Rubropunctatin is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Mass Spectrometry Sample Preparation: A dilute solution of purified Rubropunctatin (approximately 1-10 µg/mL) is prepared in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

NMR Data Acquisition

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher.[1][4]

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is used.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~3-4 seconds

-

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is employed.

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time: ~1-2 seconds

-

-

-

2D NMR Spectroscopy: For complete structural assignment, various 2D NMR experiments are conducted, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).

-

Mass Spectrometry Analysis

-

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

ESI-MS/MS Analysis:

-

Infusion: The prepared sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Parameters:

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (N₂) Flow: 1-2 L/min

-

Drying Gas (N₂) Temperature: 200-300 °C

-

-

MS Scan: A full scan in the positive ion mode is performed over a mass range of m/z 100-1000 to detect the protonated molecular ion [M+H]⁺.

-

MS/MS Fragmentation: The [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragmentation pattern.

-

Signaling Pathway

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of Rubropunctatin. One of the key findings is its ability to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[5]

References

The Role of Rubropunctatin as a Secondary Metabolite in Fungi: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctatin is a prominent orange azaphilone pigment, a polyketide secondary metabolite synthesized by various fungi, most notably species of the genus Monascus.[1][2][3] For centuries, Monascus fermentation products, rich in pigments like rubropunctatin, have been utilized in Asia as food colorants and traditional medicines.[4][5] Modern scientific investigation has revealed that rubropunctatin possesses a diverse range of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties, making it a compound of significant interest for pharmaceutical and biotechnological applications.[4][6][7][8] This guide provides an in-depth technical overview of rubropunctatin, covering its biosynthesis, experimental protocols for its production and analysis, its key biological activities with supporting quantitative data, and its role in cellular signaling pathways.

Introduction to Rubropunctatin

Rubropunctatin (C₂₁H₂₂O₅, Molar Mass: 354.4 g/mol ) belongs to the azaphilone class of fungal polyketides, characterized by a highly oxygenated bicyclic core and a chiral quaternary center.[4][8] It is one of the major orange pigments produced during Monascus fermentation, alongside the structurally similar monascorubrin.[2][9] These orange pigments are notable for their chemical reactivity; they can react with primary amines, such as amino acids, in the fermentation broth to form a variety of red, water-soluble derivatives like rubropunctamine.[9][10] This reactivity is a key factor in the diversity of pigments found in Monascus products. Beyond its role as a colorant, rubropunctatin's bioactivities have positioned it as a promising candidate for drug discovery, particularly in oncology, where it has been shown to induce apoptosis in cancer cells and act as a potential dual agent for chemotherapy and photodynamic therapy.

Biosynthesis of Rubropunctatin

The biosynthesis of rubropunctatin is a complex process involving the interplay of polyketide and fatty acid synthesis pathways.[4][9] The core molecular backbone is assembled by a non-reducing polyketide synthase (PKS) and subsequently modified by a series of tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster (BGC).[11][12]

Key Biosynthetic Steps:

-

Polyketide Backbone Formation: The process is initiated by a non-reducing PKS, encoded by the MrpigA gene, which catalyzes the assembly of a hexaketide backbone from acetyl-CoA and malonyl-CoA precursors.[4][9]

-

Fatty Acid Side Chain Synthesis: Concurrently, a fatty acid synthase (FAS) produces a β-ketoacid side chain (in the case of rubropunctatin, a five-carbon chain derived from hexanoate).[4][13] The gene mrpigG appears to be preferentially involved in the biosynthesis of pigments with this five-carbon side chain.[14]

-

Esterification: The polyketide chromophore and the fatty acid side chain are esterified to form the fundamental azaphilone structure.[4]

-

Tailoring and Modification: A series of tailoring enzymes, including oxidoreductases and monooxygenases (encoded by genes such as MrpigE and MrpigF), perform crucial modifications, including reductions and cyclizations, to yield the final orange pigment, rubropunctatin.[4][12] The FAD-dependent oxidoreductase encoded by mrpigF is directly responsible for yielding the orange pigments.[12]

The entire biosynthetic machinery is compartmentalized within the fungal cell, with different enzymatic steps occurring in various subcellular locations, including the mitochondria and cytoplasm, to ensure pathway efficiency and prevent metabolic crosstalk.[12]

Experimental Protocols

Production via Submerged Fermentation

This protocol outlines a representative method for producing rubropunctatin using submerged fermentation of Monascus ruber or Monascus purpureus.

-

Strain Maintenance: Maintain the Monascus strain on Potato Dextrose Agar (PDA) slants at 4°C and subculture every 4 weeks. Incubate new slants at 30°C for 7 days to induce sporulation.[7]

-

Inoculum Preparation: Prepare a seed culture medium containing (per liter): 10 g glucose, 3 g meat extract, and 5 g peptone. Adjust pH to 5.5. Inoculate with spores from a 7-day old PDA slant and incubate at 30°C on a rotary shaker (250 rpm) for 4 days.[15]

-

Fermentation Medium: Prepare the production medium containing (per liter): 20 g glucose (or dextrin), 5 g monosodium glutamate (MSG), 5 g K₂HPO₄, 5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and trace minerals (0.1 g CaCl₂, 0.01 g FeSO₄·7H₂O, 0.01 g ZnSO₄·7H₂O).[2] Some protocols also utilize complex nitrogen sources like 5 g/L corn steep liquor.[5] Adjust the final pH to 6.5.

-

Fermentation: Dispense the medium into Erlenmeyer flasks and sterilize at 121°C for 20 minutes. After cooling, inoculate with 2-4% (v/v) of the seed culture.[2][7] Incubate at 30°C for 7-11 days under static or shaking conditions (e.g., 150 rpm).[1][2] Maximum pigment production is typically observed after day 7.[7]

-

Harvesting: Separate the mycelia from the fermentation broth by centrifugation or filtration. The pigments can be extracted from both the mycelia and the supernatant.

Extraction and Purification

This protocol provides a general workflow for isolating and purifying rubropunctatin from the fermentation culture.

-

Extraction: Extract the harvested mycelia and/or broth with 95% ethanol or a mixture of ethyl acetate and methanol. Acidifying the solvent (e.g., to pH 2-4) can help prevent the conversion of orange pigments to their red derivatives.

-

Crude Extract Preparation: Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude pigment extract.

-

Silica Gel Chromatography:

-

Apply the crude extract to a silica gel column.

-

Elute the column with a step or gradient solvent system. A common system involves starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol.[1][16] A mixture of ethyl acetate and methanol (13:7, v/v) has been used effectively as a running solvent.[1][16]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing rubropunctatin.

-

-

Crystallization (Alternative/Additional Step): For high-purity precursors, a fractional crystallization process can be employed following a two-stage, low-pH fermentation, which yields pigment powder with over 90% purity of rubropunctatin and monascorubrin.[10][17]

-

Purity Analysis: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The identity and structure of purified rubropunctatin are confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Use Ultra-High Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) to determine the exact molecular mass. Rubropunctatin typically shows a molecular ion at m/z 353.2 [M-H]⁻ in negative ion mode.[6][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical environment of each proton and carbon atom.[6]

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms and confirm the final structure.[18]

-

Biological Activities and Quantitative Data

Rubropunctatin exhibits a wide spectrum of biological activities. The following tables summarize key quantitative data from various studies.

Cytotoxic and Anti-Proliferative Activity

Rubropunctatin has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

| Cell Line | Assay Type | IC₅₀ Value (µM) | Conditions | Reference(s) |

| HeLa (Cervical Carcinoma) | Cytotoxicity | 93.71 ± 1.96 | 24h, Dark | |

| HeLa (Cervical Carcinoma) | Cytotoxicity | 24.02 ± 2.17 | 24h, Light Irradiation | |

| H8 (Immortalized Cervical) | Cytotoxicity | > 300 | Light Irradiation | |

| BGC-823 (Gastric Carcinoma) | Cytotoxicity | 12.57 | 24h | |

| General Antitumor | Cytotoxicity | 8 - 10 | Not Specified |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

While extensive quantitative data is limited, studies have confirmed rubropunctatin's activity against specific microorganisms.

| Organism | Type | Activity Metric | Result | Reference(s) |

| Bacillus subtilis | Gram+ Bacteria | Inhibition | Significant Activity | |

| Candida pseudotropicalis | Fungus (Yeast) | Inhibition | Significant Activity | |

| Escherichia coli | Gram- Bacteria | Docking Study (in silico) | Favorable Binding Energy (ΔG = -8.303 kcal/mol) | [19] |

| Staphylococcus aureus | Gram+ Bacteria | Docking Study (in silico) | Favorable Binding Energy (ΔG = -8.329 kcal/mol) | [19] |

| Candida albicans | Fungus (Yeast) | Docking Study (in silico) | Favorable Binding Energy (ΔG = -8.544 kcal/mol) | [19] |

Note: In silico docking studies predict the binding affinity of a ligand to a target protein and suggest potential inhibitory activity, which requires experimental validation.

Role in Signaling Pathways: Apoptosis Induction

A primary mechanism behind rubropunctatin's anticancer effect is the induction of programmed cell death (apoptosis) via the intrinsic, or mitochondrial, pathway.[20] This pathway is initiated by intracellular stress signals and is critically regulated by the Bcl-2 family of proteins.[20][21]

Mechanism of Action:

-

Mitochondrial Disruption: Rubropunctatin treatment leads to a loss of the mitochondrial membrane potential (ΔΨm), a key early event in apoptosis.[11]

-

Cytochrome c Release: The disruption of the mitochondrial outer membrane, regulated by pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, results in the release of cytochrome c from the intermembrane space into the cytosol.[22][23][24] While the direct protein target of rubropunctatin in this process is not fully elucidated, its effect on the mitochondrial membrane implicates modulation of the Bcl-2 protein family's balance.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome.[20]

-

Caspase Cascade Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[20]

-

Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[25]

Studies have confirmed that rubropunctatin treatment leads to the activation of caspase-9 and caspase-3, consistent with this signaling cascade.

Conclusion and Future Perspectives

Rubropunctatin stands out as a fungal secondary metabolite with considerable potential beyond its traditional use as a natural colorant. Its well-documented cytotoxic activities, coupled with a growing understanding of its mechanism of action, make it a valuable lead compound for the development of novel anticancer therapies. Future research should focus on several key areas: elucidating the specific protein targets of rubropunctatin to better understand its selectivity, optimizing fermentation and purification processes for industrial-scale production, and exploring its synergistic effects with existing chemotherapeutic agents. Furthermore, the synthesis and evaluation of novel derivatives could enhance its pharmacological properties, such as solubility, stability, and target specificity, paving the way for its translation into clinical applications.

References

- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 2. ejfs.journals.ekb.eg [ejfs.journals.ekb.eg]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]

- 5. scielo.br [scielo.br]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Natural Red Pigment Production by Monascus Purpureus in Submerged Fermentation Systems Using a Food Industry Waste: Brewer’s Spent Grain | MDPI [mdpi.com]

- 8. Rubropunctatin | 514-67-0 | FR168812 | Biosynth [biosynth.com]

- 9. Transfigured Morphology and Ameliorated Production of Six Monascus Pigments by Acetate Species Supplementation in Monascus ruber M7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Precursor-directed production of water-soluble red Monascus pigments with high thermal stability via azaphilic addition reaction-based semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the Subcellular Localization of Monascus Pigments Biosynthases: Preliminary Unraveling of the Compartmentalization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The biosynthesis of fungal metabolites. Part II. The β-oxo-lactone equivalents in rubropunctatin and monascorubrin - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. Effects of mrpigG on Development and Secondary Metabolism of Monascus ruber M7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. vjs.ac.vn [vjs.ac.vn]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 19. Studies Regarding Antimicrobial Properties of Some Microbial Polyketides Derived from Monascus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The proteins and the mechanisms of apoptosis: A mini-review of the fundamentals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of cytochrome c release by proapoptotic BCL-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Prevention of apoptosis by Bcl-2: release of cytochrome c from mitochondria blocked - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Rubropunctatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctatin is a naturally occurring orange azaphilone pigment produced as a secondary metabolite by fungi of the Monascus genus, notably Monascus purpureus and Monascus ruber.[1][2] It is a polyketide compound that has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, immunosuppressive, antioxidant, and anti-tumor properties.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of pure rubropunctatin, detailed experimental protocols for its isolation and characterization, and a visual representation of its proposed mechanisms of action through key signaling pathways. All quantitative data is summarized for clarity, and methodologies are presented to aid in the replication and further investigation of this promising bioactive compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of pure rubropunctatin are summarized in the tables below. This data is essential for its identification, handling, and application in research and development.

| Property | Value | Reference |

| CAS Number | 514-67-0 | [1] |

| Molecular Formula | C₂₁H₂₂O₅ | [1] |

| Molecular Weight | 354.40 g/mol | [1] |

| Appearance | Yellow to orange solid | [5] |

| Melting Point | 156.5-157.0 °C (decomposes) | [5] |

| Solubility & Stability | Information | Reference |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as methanol, ethanol, and ethyl acetate. | [6][7] |

| Storage Conditions | Store at -20°C, protected from light. | [3] |

| Stability | Sensitive to light. Stable over a pH range of 2-10 and is heat stable, allowing for autoclaving. | [7] |

Spectral Data

The spectral properties of rubropunctatin are crucial for its structural elucidation and quantification. Below is a summary of its characteristic spectral data.

| Spectroscopic Technique | Observed Characteristics | Reference |

| UV-Vis Spectroscopy | Maximum absorbance (λmax) at approximately 470 nm in methanol. | [8] |

| Infrared (IR) Spectroscopy | Characteristic peaks at 1746 cm⁻¹ (O=C-O, lactone), 1652 cm⁻¹ (C=O), and 1532 cm⁻¹ (C=C). | [9] |

| Mass Spectrometry (ESI-MS) | Molecular ion [M-H]⁻ at m/z 353.2. | [10] |

| ¹H NMR Spectroscopy | Chemical shifts are observed for protons in the aliphatic chain, the propenyl group, and the aromatic core. | [1][10] |

| ¹³C NMR Spectroscopy | Resonances corresponding to the carbonyl carbons, olefinic carbons, and aliphatic carbons are present. | [1][10] |

Experimental Protocols

Isolation and Purification of Rubropunctatin from Monascus purpureus

This protocol is based on an improved method utilizing silica gel column chromatography and thin-layer chromatography (TLC).[6][8]

a. Fermentation and Extraction:

-

Cultivate Monascus purpureus on a suitable solid substrate (e.g., rice) or in a liquid fermentation medium.

-

After an appropriate incubation period for pigment production, harvest the fermented substrate or mycelial mass.

-

Dry the harvested material and extract the pigments using a suitable organic solvent, such as hexane or ethanol.[3][11]

-

Concentrate the crude extract under reduced pressure to obtain a viscous pigment mixture.

b. Chromatographic Purification:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for instance, a hexane-ethyl acetate mixture.

-

Collect fractions and monitor the separation using TLC, visualizing the orange band corresponding to rubropunctatin.

-

Pool the fractions containing pure rubropunctatin, as confirmed by TLC analysis.

-

Evaporate the solvent to obtain purified rubropunctatin.

Characterization of Pure Rubropunctatin

a. UV-Vis Spectroscopy:

-

Prepare a standard solution of the purified rubropunctatin in methanol of a known concentration.

-

Use a UV-Vis spectrophotometer to scan the absorbance of the solution from 200 to 800 nm.

-

Record the wavelength of maximum absorbance (λmax).

b. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the purified rubropunctatin or use an ATR-FTIR spectrometer.

-

Acquire the IR spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

c. Mass Spectrometry (ESI-MS):

-

Dissolve the purified rubropunctatin in a suitable solvent for electrospray ionization (e.g., methanol).

-

Infuse the sample solution into an ESI-mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

d. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sufficient amount of the purified rubropunctatin in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to elucidate the detailed chemical structure.

Proposed Signaling Pathways and Mechanisms of Action

The diverse biological activities of rubropunctatin are attributed to its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action based on current scientific understanding.

Caption: Biosynthesis of Rubropunctatin.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of I kappa B-alpha phosphorylation and degradation and subsequent NF-kappa B activation by glutathione peroxidase overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.pdx.edu [web.pdx.edu]

- 11. Packed red blood cells suppress T-cell proliferation through a process involving cell-cell contact - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Rubropunctatin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctatin, a naturally occurring orange azaphilone pigment produced by Monascus species, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Rubropunctatin's effects on biological systems. It consolidates current research findings, presenting a detailed overview of its cytotoxic, neuroprotective, and potential cholesterol-lowering properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development endeavors centered on this promising bioactive compound.

Introduction

Rubropunctatin (C₂₁H₂₂O₅) is a secondary metabolite synthesized by various strains of the fungus Monascus, most notably Monascus purpureus. Traditionally used in the production of red fermented rice, Monascus pigments have a long history in food and traditional medicine. Modern scientific investigation has unveiled a spectrum of pharmacological activities associated with these pigments, with Rubropunctatin emerging as a compound of particular interest. Its purported anti-inflammatory, immunosuppressive, antioxidant, and anti-tumor properties underscore its potential as a lead compound for therapeutic development. This guide focuses on elucidating the cellular and molecular pathways through which Rubropunctatin exerts its biological effects.

Biological Activities and Mechanisms of Action

Rubropunctatin exhibits a range of biological effects, with its cytotoxic and neuroprotective actions being the most extensively studied. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway.

Cytotoxic and Anti-Tumor Activity

Rubropunctatin has demonstrated selective cytotoxic effects against various cancer cell lines. This activity is primarily mediated by the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells.

The predominant mechanism underlying Rubropunctatin's anti-tumor activity is the initiation of the intrinsic or mitochondrial pathway of apoptosis. This signaling cascade is characterized by a series of coordinated molecular events:

-

Increased Reactive Oxygen Species (ROS) Production: Treatment with Rubropunctatin has been shown to elevate intracellular levels of ROS. While the precise mechanism of ROS induction is still under investigation, it is a critical early event in the apoptotic cascade triggered by this compound.

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS leads to the disruption of the mitochondrial membrane integrity, resulting in a significant decrease in the mitochondrial membrane potential. This is a key commitment step in the apoptotic process.

-

Caspase Activation: The loss of ΔΨm triggers the release of pro-apoptotic factors from the mitochondria, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, Rubropunctatin treatment leads to the activation of initiator caspase-9 and executioner caspase-3. The activation of caspase-8 has also been observed, suggesting potential crosstalk with the extrinsic apoptotic pathway.

The following diagram illustrates the proposed signaling pathway for Rubropunctatin-induced apoptosis:

Neuroprotective Effects

In addition to its cytotoxic properties, a derivative of Rubropunctatin, FZU-H, has demonstrated significant neuroprotective effects against Aβ(1-42)-induced neurotoxicity, a hallmark of Alzheimer's disease. The mechanism of this neuroprotection shares some similarities with its apoptotic action in cancer cells but is directed towards cell survival.

FZU-H has been shown to inhibit the activation of caspase-3 and prevent the loss of mitochondrial membrane potential in Neuro-2A cells exposed to Aβ(1-42) peptides. This suggests that the compound can counteract the pro-apoptotic signals initiated by amyloid-beta.

The neuroprotective effects of the Rubropunctatin derivative also extend to mitigating other pathological features of Alzheimer's disease. Treatment with FZU-H was found to attenuate Aβ(1-42)-induced cellular redox imbalance and reduce the hyperphosphorylation of Tau protein, another key factor in the development of neurofibrillary tangles.

The workflow for investigating the neuroprotective effects of Rubropunctatin derivatives can be visualized as follows:

Inhibition of Cholesterol Biosynthesis

Some evidence suggests that Rubropunctatin may play a role in lipid regulation by inhibiting cholesterol biosynthesis.[1] This is a characteristic shared with other Monascus metabolites like monacolin K (lovastatin). The proposed mechanism involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[2] However, detailed studies on the direct inhibitory effects and kinetic parameters of Rubropunctatin on this enzyme are still needed to fully elucidate this aspect of its activity.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic activity of Rubropunctatin.

| Cell Line | Assay Duration (h) | IC₅₀ (µM) | Light Condition | Reference |

| HeLa (human cervical carcinoma) | 24 | 93.71 ± 1.96 | Dark | [3] |

| HeLa (human cervical carcinoma) | - | 24.02 ± 2.17 | Light Irradiation | [3] |

| H8 (immortalized human cervical epithelial) | - | > 300 | With or without light | [3] |

| BGC-823 (human gastric carcinoma) | 24 | - | - | [4] |

| GES-1 (normal human gastric epithelial) | 24 | No significant toxicity | - | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Rubropunctatin.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which stains necrotic cells with compromised membrane integrity.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and culture until they reach approximately 70-80% confluency. Treat the cells with various concentrations of Rubropunctatin for the desired time period. Include both untreated and vehicle-treated cells as negative controls.

-

Cell Harvesting: After treatment, carefully collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension (1 x 10⁵ cells), add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the lipophilic cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Materials:

-

JC-1 Assay Kit (containing JC-1 dye and assay buffer)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (as a positive control for depolarization)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well black-walled plate and treat with Rubropunctatin as described in the apoptosis assay. Include a positive control group treated with 10-50 µM CCCP for 30 minutes.

-

JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium from the wells and add the JC-1 staining solution.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.

-

Washing: Remove the staining solution and wash the cells twice with the provided assay buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the green fluorescence at an excitation/emission of ~485/530 nm and the red fluorescence at an excitation/emission of ~540/590 nm.

-

Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Caspase-3 Activity Assay (Colorimetric)

This protocol outlines a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric assay. The assay utilizes a specific substrate (DEVD-pNA) which, upon cleavage by active caspase-3, releases the chromophore p-nitroaniline (pNA), which can be measured spectrophotometrically.

Materials:

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

Procedure:

-

Cell Lysate Preparation: Following treatment with Rubropunctatin, harvest the cells and wash them with ice-cold PBS. Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute at 4°C. Collect the supernatant containing the cytosolic extract.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each cell lysate. Adjust the final volume with cell lysis buffer. Add the reaction buffer containing DTT to each well.

-

Substrate Addition: Add the DEVD-pNA substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.

Conclusion and Future Directions

Rubropunctatin is a multifaceted natural compound with significant potential for therapeutic applications. Its well-defined pro-apoptotic mechanism in cancer cells, coupled with the neuroprotective properties of its derivatives, makes it a compelling candidate for further investigation. The detailed protocols provided in this guide are intended to standardize experimental approaches and facilitate the comparison of data across different research groups.

Future research should focus on several key areas:

-

In-depth investigation of the cholesterol biosynthesis inhibition pathway: Elucidating the specific molecular target of Rubropunctatin within this pathway and determining its kinetic parameters of inhibition are crucial next steps.

-

In vivo studies: The promising in vitro results need to be validated in animal models of cancer and neurodegenerative diseases to assess the efficacy, pharmacokinetics, and safety of Rubropunctatin and its derivatives.

-

Structure-activity relationship (SAR) studies: Systematic modification of the Rubropunctatin scaffold could lead to the development of more potent and selective analogs with improved therapeutic profiles.

By continuing to unravel the intricate mechanisms of action of Rubropunctatin, the scientific community can pave the way for the development of novel and effective therapies for a range of human diseases.

References

- 1. Rubropunctatin | 514-67-0 | FR168812 | Biosynth [biosynth.com]

- 2. Frontiers | Bioactive Pigments of Monascus purpureus Attributed to Antioxidant, HMG-CoA Reductase Inhibition and Anti-atherogenic Functions [frontiersin.org]

- 3. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. abcam.com [abcam.com]

In Vitro and In Vivo Stability of the Rubropunctatin Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctatin is a naturally occurring azaphilone pigment produced by several species of the Monascus fungus. It is a polyketide-derived secondary metabolite characterized by a pyranoquinone bicyclic core and is known for its vibrant orange-red hue. Beyond its traditional use as a natural food colorant, Rubropunctatin has garnered significant interest in the scientific community for its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. As with any bioactive molecule being considered for pharmaceutical or nutraceutical applications, a thorough understanding of its stability in vitro and in vivo is paramount. This technical guide provides a comprehensive overview of the current knowledge on the stability of the Rubropunctatin molecule, detailing experimental protocols and presenting available data to aid researchers in its evaluation and development.

In Vitro Stability of Rubropunctatin

The in vitro stability of Rubropunctatin is influenced by several environmental factors, primarily pH, temperature, and light. Understanding these factors is crucial for formulation development, storage, and predicting its behavior in biological systems.

pH Stability

The stability of Rubropunctatin is markedly dependent on the pH of the surrounding medium. Generally, Monascus pigments exhibit reasonable stability in the pH range of 2 to 10. Specifically for red pigments derived from Monascus purpureus, which are structurally related to Rubropunctatin, stability is observed to be high between pH 6.0 and 8.0. However, exposure to strongly acidic (below pH 4.0) or alkaline (above pH 8.0) conditions for extended periods can lead to significant degradation and loss of color[1]. The orange pigments, including Rubropunctatin, are known to be reactive, and their conversion to red derivatives can be prevented by maintaining a low pH, for instance, by using acidified ethanol (pH 2 or 4) for extraction[2][3].

Thermal Stability

Rubropunctatin and related Monascus pigments demonstrate good thermal stability, a desirable characteristic for applications requiring heat processing. Studies on red pigments from Monascus purpureus have shown that they are relatively stable up to 70°C. However, prolonged heating at higher temperatures, such as 100°C, can lead to a color change to blackish-red, indicating molecular breakdown[1]. More quantitative studies on the thermal degradation of red Monascus pigments show that the degradation follows first-order kinetics[4][5][6][7]. The half-life of these pigments decreases as the temperature increases[4][7]. For instance, one study reported that at high temperatures, the degradation constant of red pigments increased with decreasing pH[4][5][6].

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of Monascus pigments. The pigments are generally more stable when stored in the dark[8]. The chromogenic functional groups within the Rubropunctatin molecule can absorb light energy, which may lead to the destruction of its molecular structure and a subsequent change in color.

Quantitative Stability Data

While specific quantitative degradation kinetics for pure Rubropunctatin are scarce in the literature, data for mixed Monascus red pigments provide valuable insights. The following table summarizes representative data on the thermal stability of red Monascus pigments.

| Temperature (°C) | pH | Half-life (t½) (min) | Degradation Rate Constant (k) (min⁻¹) | Reference |

| 70 | 5.5 | 346.5 | 0.002 | [4][5][6] |

| 80 | 5.5 | 173.2 | 0.004 | [4][5][6] |

| 90 | 5.5 | 86.6 | 0.008 | [4][5][6] |

| 97.8 | 7.7 | Not specified | Lower degradation at higher pH | [4][5][6] |

| 70 | 4.3 | Not specified | Higher degradation at lower pH | [4][5][6] |

Note: The data presented is for a mixture of red Monascus pigments and should be considered as an approximation for Rubropunctatin.

In Vivo Stability, Metabolism, and Bioavailability

The in vivo fate of Rubropunctatin is a critical area of research that is currently underexplored. There is a significant lack of published data on its pharmacokinetics, including bioavailability, plasma half-life, and metabolic pathways. However, based on the general metabolism of related fungal polyketides and azaphilones, a hypothetical metabolic pathway can be proposed.

Hypothetical Metabolic Pathways

Fungal polyketides, including azaphilones like Rubropunctatin, are known to undergo various enzymatic modifications. The biosynthesis of azaphilones involves a polyketide synthase (PKS) and fatty acid synthase (FAS) pathway[9]. The core azaphilone structure can be modified by tailoring enzymes, leading to a diversity of related compounds[10][11][12].

In vivo, Rubropunctatin is likely to undergo Phase I and Phase II metabolic transformations in the liver.

-

Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by cytochrome P450 (CYP450) enzymes. For Rubropunctatin, this could involve hydroxylation of the alkyl side chains or modifications to the pyranoquinone core.

-

Phase II Metabolism: This phase involves the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation.

The following diagram illustrates a hypothetical metabolic pathway for Rubropunctatin.

Bioavailability

The oral bioavailability of Rubropunctatin is expected to be low due to its poor water solubility[2][3]. Strategies to improve its solubility, such as the formation of derivatives or encapsulation, are active areas of research.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable stability data. The following sections outline recommended methodologies for assessing the in vitro and in vivo stability of Rubropunctatin.

In Vitro Stability Assessment in Simulated Biological Fluids

This protocol is designed to evaluate the chemical stability of Rubropunctatin in simulated gastric and intestinal fluids, providing an indication of its fate in the gastrointestinal tract.

1. Preparation of Simulated Fluids:

-

Simulated Gastric Fluid (SGF): Prepare according to USP specifications. Dissolve 2.0 g of sodium chloride and 3.2 g of purified pepsin in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL. The final pH should be approximately 1.2[13].

-

Simulated Intestinal Fluid (SIF): Prepare according to USP specifications. Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water, add 77 mL of 0.2 N sodium hydroxide and 500 mL of water. Add 10.0 g of pancreatin, mix, and adjust the pH to 6.8 with 0.2 N sodium hydroxide or 0.2 N hydrochloric acid. Dilute with water to 1000 mL[13].

2. Incubation Procedure:

-

Prepare a stock solution of Rubropunctatin in a suitable solvent (e.g., ethanol or DMSO).

-

Spike the stock solution into pre-warmed SGF and SIF to a final concentration relevant for the intended application.

-

Incubate the samples at 37°C with constant agitation.

-

Withdraw aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Immediately quench the reaction by adding a suitable organic solvent (e.g., ice-cold acetonitrile) to precipitate proteins and stop enzymatic degradation.

-

Centrifuge the samples to pellet the precipitated proteins.

3. Analytical Quantification:

-

Analyze the supernatant for the concentration of remaining Rubropunctatin using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

-

Calculate the percentage of Rubropunctatin remaining at each time point relative to the initial concentration.

-

Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) in each fluid.

The following diagram illustrates the experimental workflow for in vitro stability testing.

References

- 1. ispub.com [ispub.com]

- 2. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fungal Pigments and Their Roles Associated with Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Core Steps to the Azaphilone Family of Fungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Core Steps to the Azaphilone Family of Fungal Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. canada.ca [canada.ca]

Rubropunctatin in Fermented Foods: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctatin is a naturally occurring orange azaphilone pigment produced by various species of the fungus Monascus. It is a prominent secondary metabolite found in several traditional Asian fermented foods, most notably red yeast rice.[1] Beyond its role as a natural colorant, rubropunctatin has garnered significant interest from the scientific community for its potential biological activities, including anticancer and telomerase inhibitory effects.[2] This technical guide provides an in-depth overview of the natural occurrence of rubropunctatin in fermented foods, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Natural Occurrence of Rubropunctatin in Fermented Foods

Rubropunctatin is primarily found in foods fermented with Monascus species, such as Monascus purpureus and Monascus ruber. The most well-documented source of rubropunctatin is red yeast rice , a traditional Chinese food and medicinal product made by fermenting rice with Monascus spp.[1] The concentration and composition of pigments, including rubropunctatin, in red yeast rice can vary significantly depending on the Monascus strain, fermentation substrate, and processing conditions.

While rice is the most common substrate, Monascus can be cultivated on various other cereal grains, leading to the production of rubropunctatin. Studies have shown that the choice of substrate influences the pigment profile. For instance, the fermentation of dehulled sorghum grain has been reported to yield a high proportion of rubropunctatin compared to other cereals like rice and corn.[3]

Quantitative Data on Rubropunctatin in Fermented Foods

The following table summarizes the quantitative data on rubropunctatin concentrations found in various fermented food products as determined by High-Performance Liquid Chromatography (HPLC). It is important to note that the yields of these pigments are highly dependent on the specific Monascus strain and fermentation conditions used.

| Fermented Food Product | Monascus Species | Substrate | Rubropunctatin Concentration | Reference |

| Red Yeast Rice | Monascus purpureus | Rice | Not explicitly quantified in a comparable unit in the provided search results. Described as a major orange pigment. | [3] |

| Fermented Dehulled Sorghum Grain (DSG) | Monascus purpureus | Dehulled Sorghum | Reported to contain a "large amount" of rubropunctatin relative to other pigments. Specific concentration not provided in a comparable unit. | [3] |

| Fermented Corn | Monascus purpureus | Corn | Lower relative amount of rubropunctatin compared to DSG. | [3] |

| Fermented Sorghum Bran (SB) | Monascus purpureus | Sorghum Bran | Lower relative amount of rubropunctatin. | [3] |

Note: The available literature often reports pigment production in absorbance units (AU) or as a relative percentage of total pigments, making direct comparison of absolute concentrations challenging. Further research with standardized quantification methods is needed to provide a more comprehensive comparative table.

Biosynthesis of Rubropunctatin

Rubropunctatin is a polyketide, synthesized through a complex enzymatic pathway involving both polyketide synthase (PKS) and fatty acid synthase (FAS) systems. The biosynthesis starts from acetyl-CoA and malonyl-CoA, which are used to build the characteristic azaphilone core and the fatty acyl side chain.

The following diagram illustrates the key steps in the biosynthetic pathway of rubropunctatin.

Caption: Biosynthetic pathway of rubropunctatin.

Experimental Protocols

Extraction of Rubropunctatin from Fermented Foods

Objective: To extract rubropunctatin from a solid fermented food matrix for subsequent analysis.

Materials:

-

Fermented food sample (e.g., dried red yeast rice powder)

-

Extraction solvent: Acetonitrile or 70% Ethanol

-

Vortex mixer

-

Centrifuge

-

0.45 µm syringe filter

Procedure:

-

Weigh 1 gram of the finely ground fermented food sample into a centrifuge tube.

-

Add 20 mL of the extraction solvent (acetonitrile or 70% ethanol) to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

-

Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid material.

-

Carefully decant the supernatant into a clean tube.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

Quantification of Rubropunctatin by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of rubropunctatin in the extracted sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient Program:

-

0-5 min: 30% A

-

5-25 min: Linear gradient to 90% A

-

25-30 min: 90% A

-

30-35 min: Linear gradient to 30% A

-

35-40 min: 30% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 470 nm

Quantification:

-

Prepare a series of standard solutions of purified rubropunctatin of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the extracted sample and determine the peak area corresponding to rubropunctatin.

-

Calculate the concentration of rubropunctatin in the sample using the linear regression equation from the calibration curve.

Experimental and Analytical Workflow

The following diagram outlines the general workflow for the analysis of rubropunctatin in fermented foods.

Caption: Experimental workflow for rubropunctatin analysis.

Logical Relationships in Rubropunctatin Production

The production of rubropunctatin is interconnected with the biosynthesis of other Monascus pigments. It serves as a key intermediate in the formation of red and yellow pigments.

References

An In-depth Technical Guide to Rubropunctatin: From Traditional Fermentation to Modern Pharmacology

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only and is not intended as medical advice.

Executive Summary

Rubropunctatin, an orange azaphilone pigment, is a secondary metabolite produced by fungi of the Monascus genus, most notably Monascus purpureus. While the isolated compound rubropunctatin does not have a recorded history of use in traditional medicine, its source, Red Yeast Rice (RYR), has been a staple in traditional Chinese medicine for over a millennium.[1][2][3] Historically, RYR was used to promote blood circulation, alleviate indigestion and diarrhea, and support overall vitality.[2][3] Modern scientific inquiry has shifted focus from the crude fermented product to its individual bioactive constituents. Rubropunctatin has been identified as one such compound and is now the subject of rigorous investigation for its potent anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] This guide provides a comprehensive overview of the traditional context, modern pharmacological data, key experimental methodologies, and known cellular signaling pathways associated with rubropunctatin.

Historical Context: The Traditional Use of Monascus Purpureus (Red Yeast Rice)

The use of Monascus purpureus-fermented rice, known as Red Yeast Rice or "Angkak," dates back over a thousand years in China and other parts of Asia.[1][2] It was valued not only as a food colorant, preservative, and ingredient in rice wine but also as a medicinal agent.[1][2] Ancient Chinese medicinal texts describe its use to invigorate the body, aid digestion, and promote blood circulation.[3] Traditional applications included treating conditions such as indigestion, diarrhea, and limb weakness.[3] It's important to note that these therapeutic effects were attributed to the entire fermented product, which contains a complex mixture of metabolites, including monacolins (such as lovastatin), pigments, and other active compounds, not to rubropunctatin in its isolated form.[1][7]

Modern Pharmacological Investigations